molecular formula C13H18FNO2S B4561923 1-[(2-FLUOROPHENYL)METHANESULFONYL]-4-METHYLPIPERIDINE

1-[(2-FLUOROPHENYL)METHANESULFONYL]-4-METHYLPIPERIDINE

Cat. No.: B4561923
M. Wt: 271.35 g/mol
InChI Key: MUDLTCJCTZJHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Fluorophenyl)methanesulfonyl]-4-methylpiperidine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a fluorophenyl group and a methanesulfonyl group, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

1-[(2-Fluorophenyl)methanesulfonyl]-4-methylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Preparation Methods

The synthesis of 1-[(2-Fluorophenyl)methanesulfonyl]-4-methylpiperidine typically involves multiple steps, starting with the preparation of the fluorophenylmethanesulfonyl chloride. This intermediate is then reacted with 4-methylpiperidine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents and catalysts to facilitate the process. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1-[(2-Fluorophenyl)methanesulfonyl]-4-methylpiperidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[(2-Fluorophenyl)methanesulfonyl]-4-methylpiperidine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the methanesulfonyl group contributes to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

When compared to similar compounds, 1-[(2-Fluorophenyl)methanesulfonyl]-4-methylpiperidine stands out due to its unique combination of a fluorophenyl and methanesulfonyl group. Similar compounds include:

Properties

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2S/c1-11-6-8-15(9-7-11)18(16,17)10-12-4-2-3-5-13(12)14/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDLTCJCTZJHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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